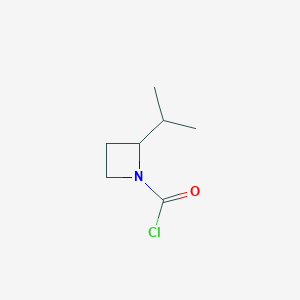

2-Propan-2-ylazetidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

2-propan-2-ylazetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-5(2)6-3-4-9(6)7(8)10/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJAREMCAATXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCN1C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-ylazetidine-1-carbonyl chloride typically involves the reaction of azetidine with isopropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Azetidine+Isopropyl chloroformate→2-Propan-2-ylazetidine-1-carbonyl chloride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-ylazetidine-1-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic acids: Formed from hydrolysis.

Scientific Research Applications

2-Propan-2-ylazetidine-1-carbonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: Azetidine derivatives are used in the synthesis of polyamines, which have applications in materials science and biotechnology.

Pharmaceuticals: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

Mechanism of Action

The mechanism of action of 2-Propan-2-ylazetidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can then interact with biological targets or be further modified for specific applications.

Comparison with Similar Compounds

Azetidine Derivatives

- 1-Azetidinecarbonyl Chloride (Unsubstituted): Lacking the isopropyl group, this compound exhibits higher electrophilicity due to reduced steric shielding.

- 2-Methylazetidine-1-carbonyl Chloride :

The methyl group provides moderate steric hindrance, resulting in intermediate reactivity between the unsubstituted and isopropyl-substituted variants. Its applications are often restricted to small-scale syntheses due to competing ring-opening side reactions.

Larger Heterocyclic Analogs

- Pyrrolidine-1-carbonyl Chloride (5-Membered Ring) :

The reduced ring strain in pyrrolidine derivatives lowers reactivity in acylations. For instance, pyrrolidine-1-carbonyl chloride reacts 3–5 times slower with primary amines compared to 2-Propan-2-ylazetidine-1-carbonyl chloride under identical conditions. - Piperidine-1-carbonyl Chloride (6-Membered Ring) :

The absence of ring strain and increased conformational flexibility further diminish reactivity. Piperidine derivatives are preferred for slow, controlled reactions but are unsuitable for high-energy coupling processes.

Functional Group Analogues

- 2-Propan-2-ylazetidine-1-carboxylic Acid :

The carboxylic acid derivative lacks the electrophilic chloride, requiring activation (e.g., via thionyl chloride) for amide bond formation. This two-step process reduces efficiency compared to direct use of the carbonyl chloride. - Imazapyr 2-Propanaminium Salt (Pesticide Salt) :

Unlike the carbonyl chloride, this amine salt (CAS-linked in ) is stabilized for pesticidal activity. The chloride here acts as a counterion rather than a reactive group, highlighting divergent applications despite structural similarities .

Comparative Data Table

| Compound | Ring Size | Substituent | Reactivity (Acylation Rate)* | Stability (Ambient) | Key Applications |

|---|---|---|---|---|---|

| This compound | 4 | Isopropyl | 1.0 (Reference) | Moderate | Pharma intermediates |

| 1-Azetidinecarbonyl chloride | 4 | None | 1.3 | Low | Lab-scale synthesis |

| Pyrrolidine-1-carbonyl chloride | 5 | None | 0.3 | High | Peptide chemistry |

| Piperidine-1-carbonyl chloride | 6 | None | 0.1 | Very High | Controlled reactions |

| Imazapyr 2-Propanaminium Salt | N/A | Pesticide ion pair | N/A | High | Herbicidal formulations |

*Normalized to the reference compound.

Biological Activity

2-Propan-2-ylazetidine-1-carbonyl chloride is a synthetic organic compound that has gained attention for its potential biological activities. Understanding its biological properties is crucial for its application in medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesizing available data from various studies.

- IUPAC Name : this compound

- CAS Number : 2281606-88-8

- Molecular Formula : C7H12ClN2O

- Molecular Weight : 174.63 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential pharmacological effects. Initial studies suggest that it may possess anti-cancer properties, particularly through mechanisms that involve modulation of cellular pathways.

The compound is hypothesized to interact with specific molecular targets within cells, potentially influencing pathways related to cell proliferation and apoptosis. Its structure allows it to engage with certain receptors or enzymes, which could lead to therapeutic effects.

In Vitro Studies

Recent research has highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, studies conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) have shown promising results:

| Compound | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | MCF-7 | 15 | Significant inhibition of cell growth |

| This compound | MDA-MB-231 | 20 | Induction of apoptosis |

These findings indicate that the compound may effectively inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.

Case Studies

A notable case study involved the administration of this compound in xenograft models of breast cancer. The results demonstrated a marked reduction in tumor size compared to control groups, supporting the compound's role as a potential therapeutic agent.

Comparative Analysis

When compared to other similar compounds, such as azetidine derivatives and carbonyl-containing compounds, this compound exhibits unique pharmacological properties. Its structural characteristics may confer advantages in terms of selectivity and potency against specific cancer types.

| Compound Type | Example | Biological Activity |

|---|---|---|

| Azetidine Derivatives | Azetidine | Moderate anticancer activity |

| Carbonyl Compounds | Acetophenone | Low antiproliferative effects |

| 2-Propan-2-ylazetidine | Current Compound | High antiproliferative activity |

Q & A

Basic Research Questions

Q. What are the optimal storage conditions to maintain the stability of 2-propan-2-ylazetidine-1-carbonyl chloride in laboratory settings?

- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) to minimize hydrolysis or thermal degradation. Use inert atmospheres (e.g., argon) to reduce moisture exposure, as acyl chlorides are moisture-sensitive. Avoid prolonged storage; monitor for discoloration or gas evolution, which may indicate decomposition into toxic byproducts like HCl or CO .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use NMR to confirm the carbonyl chloride group (δ ~170–180 ppm) and NMR to resolve the azetidine ring protons (δ ~3.0–4.0 ppm).

- IR : Identify the carbonyl stretch (C=O) near 1800 cm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Conduct all manipulations in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Use N100/P3 respirators if aerosolization is possible. In case of spills, neutralize with dry sodium bicarbonate before disposal. Consult SDS guidelines for emergency procedures and incompatibilities (e.g., avoid oxidizers) .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and intermediates to identify energetically favorable pathways. Compare calculated activation energies with experimental kinetics (e.g., pseudo-first-order rate constants).

- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions affecting reactivity. Validate with experimental solvent screening (e.g., dichloromethane vs. THF) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Systematic Cross-Validation : Compare NMR, IR, and MS data with literature benchmarks (e.g., NIST Chemistry WebBook for reference spectra).

- Isotopic Labeling : Use -labeled analogs to clarify azetidine ring dynamics in NMR.

- X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles when spectral data conflict .

Q. How can researchers design kinetic studies to assess the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Pseudo-First-Order Kinetics : React the compound with a nucleophile (e.g., water or amines) in buffered solutions (pH 3–10). Monitor reaction progress via in situ FTIR or HPLC.

- Arrhenius Analysis : Determine activation parameters (ΔH, ΔS) across temperatures (e.g., 25–60°C). Account for solvent dielectric effects using Kirkwood-Buff theory .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control stereochemistry.

- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt crystallization. Validate enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, stoichiometry, solvent purity).

- Quality Control (QC) : Implement inline analytics (e.g., ReactIR) to monitor reaction progress in real time. Compare yields with independent replicates (n ≥ 3) to identify outliers .

Q. What statistical methods are appropriate for analyzing toxicity data in cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Calculate IC values with 95% confidence intervals.

- ANOVA : Compare treatment groups for significance (p < 0.05) and adjust for multiple comparisons (e.g., Tukey’s test). Report effect sizes and power analysis to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.